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Compound of Interest

Compound Name: Sulmarin disodium

CAS No.: 1040-23-9

Cat. No.: B085518 Get Quote

Introduction & Chemical Identity
Sulmarin Disodium (also known as Sulmarine or MG-143) is a synthetic hemostatic agent

derived from the coumarin class. Chemically, it is the disodium salt of 4-methylesculetin

disulfate. Unlike its parent compound, esculetin, which has poor water solubility, the disulfated

disodium form is highly water-soluble, making it suitable for parenteral administration.

Accurate UV-Vis characterization is critical for assessing the purity of the active pharmaceutical

ingredient (API) and monitoring its stability, particularly regarding the hydrolysis of the sulfate

ester groups or the opening of the lactone ring under extreme pH conditions.
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Parameter Detail

IUPAC Name
Sodium 4-methyl-2-oxo-2H-chromene-6,7-diyl

bis(sulfate)

CAS Number
1040-23-9 (Disodium salt); 29334-07-4

(Parent/Free acid)

Molecular Formula

Molecular Weight
~396.25 g/mol (Anhydrous); ~450.30 g/mol

(Trihydrate)

Therapeutic Class Hemostatic / Angioprotective

Core Spectroscopic Data
The ultraviolet absorption spectrum of Sulmarin Disodium is characterized by specific maxima

(

) resulting from the conjugated coumarin (benzopyrone) chromophore substituted with electron-
withdrawing sulfate groups.

Primary Absorption Maxima ( )
Solvent / Medium (nm) Notes

Alkaline Buffer (pH 11.85) 304 nm

Primary Analytical Peak.

Standard literature value for

QC.

Deionized Water (Neutral) ~290–300 nm*
Shift may occur due to lactone

ring stability vs. pH.

Methanol / Ethanol (60%) ~300 nm
Used for crystallization; solvent

cutoff must be considered.

> Note: The specific value of 304 nm at pH 11.85 is the historically established specification for

identification (DrugFuture, 2023). At this high pH, the coumarin lactone ring may undergo
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reversible opening to the coumarinate form, or the value simply represents the fully ionized

stable sulfate state.

Experimental Protocol
Reagents & Instrumentation[1][4]

Spectrophotometer: Double-beam UV-Vis spectrophotometer (e.g., Shimadzu UV-1900 or

Agilent Cary 60) capable of 190–900 nm scan.

Cuvettes: Quartz cuvettes (10 mm path length) are mandatory for UV measurements <350

nm. Glass or plastic will absorb UV light.

Solvent A (Standard): 0.01 M NaOH (adjusted to pH ~11.85) or Glycine-NaOH buffer.

Solvent B (Reference): HPLC-grade Deionized Water.

Preparation of Standards
Target Concentration: ~20–40 µM (approx. 10–15 µg/mL) to achieve an Absorbance (A) of 0.4–

0.8 AU.

Stock Solution (1 mM):

Weigh 4.50 mg of Sulmarin Disodium Trihydrate.

Dissolve in 10.0 mL of Solvent B (Water) in a volumetric flask.

Note: The substance is water-soluble; gentle vortexing ensures complete dissolution.

Working Standard (pH 11.85):

Transfer 200 µL of Stock Solution into a 10 mL volumetric flask.

Dilute to volume with Solvent A (pH 11.85 Buffer).

Mix by inversion.
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Figure 1: Step-by-step workflow for the UV-Vis spectroscopic analysis of Sulmarin Disodium.

Data Analysis & Interpretation
Calculation of Purity
Using the Beer-Lambert Law (

):

A: Absorbance at 304 nm.[1]

l: Path length (1 cm).

c: Concentration (M).

: Molar Extinction Coefficient.[2][3]

If an official standard is not available, use the comparative method against a Certified

Reference Material (CRM).

Troubleshooting Spectral Shifts
Blue Shift (Hypsochromic): If

shifts to <300 nm, check the pH. Acidic conditions often stabilize the lactone form, potentially
shifting the spectrum compared to the alkaline specification.

Red Shift (Bathochromic): Significant shifts >310 nm may indicate hydrolysis of the sulfate

esters to free phenolic hydroxyls (Esculetin formation), as phenolate ions absorb at longer

wavelengths.

Baseline Noise: Ensure quartz cuvettes are clean. Sulmarin is a salt; ensure no precipitation

occurs in high-salt buffers.
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Discussion: Mechanistic Insights
The absorption at 304 nm is attributed to the

transition of the coumarin heterocyclic ring. The presence of two sulfate groups at positions 6
and 7 exerts an electron-withdrawing effect, distinct from the electron-donating effect of free
hydroxyl groups found in Esculetin.

pH Sensitivity: While sulfate groups are generally stable, the coumarin lactone ring is

susceptible to hydrolysis in strong alkaline solutions, forming a coumarinate (cis-

hydroxycinnamic acid derivative). The specification of pH 11.85 suggests that the analytical

method standardizes the molecule in this specific ionic state to ensure reproducibility.

Researchers should strictly adhere to this pH if comparing against historical literature values

(DrugFuture, 2023).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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